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Compound of Interest

Compound Name: Phenethyl bromide

Cat. No.: B041541

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for phenethyl
bromide (2-bromo-1-phenylethane), a key intermediate in the synthesis of various
pharmaceuticals and research chemicals. The interpretation of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its
identification, purity assessment, and quality control in drug development and manufacturing.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 3C NMR,

IR, and mass spectra of phenethyl bromide.

Table 1: *H NMR Spectroscopic Data for Phenethyl
Bromide

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
] Aromatic protons
7.35-7.20 Multiplet 5H
(CeH5s)
3.58 Triplet 2H -CH2-Br
3.18 Triplet 2H CeHs-CH2-
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Solvent: CDCls, Reference: TMS (0 ppm)

Table 2: *C NMR Spectroscopic Data for Phenethyl

Bromide

Chemical Shift (6) ppm

Assignment

139.1 C1 (Quaternary aromatic carbon)
128.8 C3/C5 (Aromatic CH)

128.6 C2/C6 (Aromatic CH)

126.9 C4 (Aromatic CH)

39.8 C7 (CeHs-CH2)

33.5 C8 (-CH2-Br)

Solvent: CDCls, Reference: CDCIs (77.16 ppm)

Table 3: Key IR Absorption Bands for Phenethyl

Bromide
Wavenumber (cm—2) Intensity Vibrational Mode
3087, 3064, 3029 Medium Aromatic C-H stretch
2953, 2874 Medium Aliphatic C-H stretch

1604, 1496, 1454

_ Aromatic C=C skeletal
Medium to Strong

vibrations
1445 Medium CHz scissoring

C-H out-of-plane bending
748, 698 Strong ]

(monosubstituted benzene)
605 Medium C-Br stretch

Sample preparation: Neat liquid film
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Table 4: Mass Spectrometry Data for Phenethyl Bromide
(Electron lonization)

m/z Relative Intensity (%) Proposed Fragment lon
[M]* (Molecular ion with 7°Br/
184/186 ~20 _
81Br isotopes)
105 63 [CsHo]* (Loss of Br)
C7H7]* (Tropylium ion, base
o1 100 [C7H7]* (Tropy
peak)
77 ~14 [CeHs]* (Phenyl cation)
Experimental Protocols

Deta

iled methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H

and 3C NMR Spectra Acquisition:

Sample Preparation: A solution of phenethyl bromide (approximately 10-20 mg) is
prepared in deuterated chloroform (CDCIs, ~0.7 mL) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (6 = 0.00 ppm).

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically
operating at a proton frequency of 300 MHz or higher.

IH NMR Parameters: A standard pulse sequence is used to acquire the proton spectrum.
Key parameters include a spectral width of approximately 15 ppm, a sufficient number of
scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5
seconds.

13C NMR Parameters: A proton-decoupled pulse sequence is employed for the 13C
spectrum to simplify the spectrum to single lines for each unique carbon atom. A wider
spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of 13C, a
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larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be
required.

Infrared (IR) Spectroscopy

e FT-IR Spectrum Acquisition:

o Sample Preparation: As phenethyl bromide is a liquid at room temperature, the spectrum
is typically acquired using a neat liquid film. A drop of the sample is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates, which are then pressed
together to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory
can be used by placing a drop of the liquid directly onto the ATR crystal.

o Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

o Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is
recorded first. The sample is then placed in the IR beam path, and the sample spectrum is
acquired. The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm~1). A typical spectral range is 4000-400 cm™1.

Mass Spectrometry (MS)

o Electron lonization (El) Mass Spectrum Acquisition:

o Sample Introduction: A small amount of phenethyl bromide is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or
by direct injection. The sample is vaporized in the ion source.

o lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

o Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which
plots the relative abundance of each ion as a function of its m/z value.
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Visualization of Spectroscopic Interpretations

The following diagrams illustrate key relationships and processes in the spectroscopic analysis
of phenethyl bromide.
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Caption: Mass Spectrometry Fragmentation Pathway of Phenethyl Bromide.
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 To cite this document: BenchChem. [Spectroscopic Data Interpretation for Phenethyl
Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041541#spectroscopic-data-interpretation-for-
phenethyl-bromide-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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